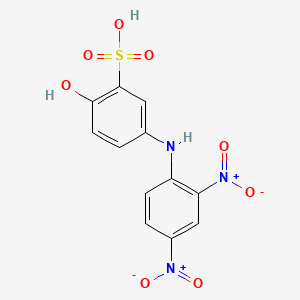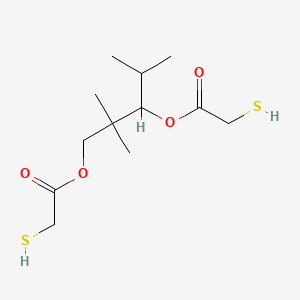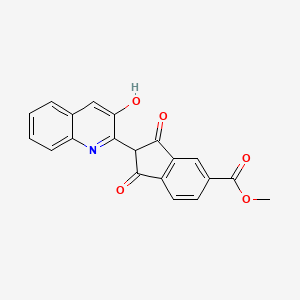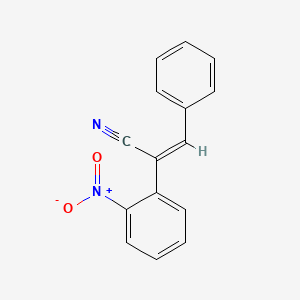
2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile is an organic compound that features a complex structure with both aromatic and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-aminophenol with benzaldehyde to form an intermediate Schiff base, which is then subjected to nitrile formation through a dehydration reaction. The reaction conditions often require the use of catalysts such as BF3·Et2O and solvents like 1,4-dioxane under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile exerts its effects involves interactions with various molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing pathways related to cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenol: A precursor in the synthesis of the compound.
Benzaldehyde: Another precursor used in the initial steps of synthesis.
Quinone Derivatives: Products formed through oxidation reactions.
Uniqueness
2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
19051-30-0 |
|---|---|
Formule moléculaire |
C15H10N2O2 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
(Z)-2-(2-nitrophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-13(10-12-6-2-1-3-7-12)14-8-4-5-9-15(14)17(18)19/h1-10H/b13-10+ |
Clé InChI |
QPOKESDOJWYPOO-JLHYYAGUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


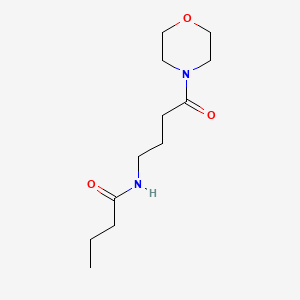
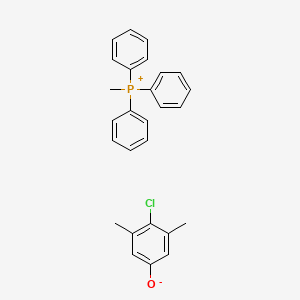

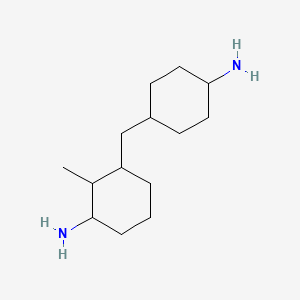
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)


